

# Comparative analysis of the crystal packing of nicotinic acid and its methylated derivatives

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## Compound of Interest

Compound Name: 2-Methylnicotinic acid

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## A Comparative Crystallographic Analysis of Nicotinic Acid and Its Methylated Derivatives

A detailed examination of the crystal packing of nicotinic acid (vitamin B3) and its N-methylated and O-methylated derivatives, trigonelline and methyl nicotinate, reveals significant alterations in intermolecular interactions and crystal lattice structures. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their solid-state properties, supported by crystallographic data and detailed experimental protocols.

Nicotinic acid and its derivatives are of significant interest in pharmaceutical and biological research. Understanding their solid-state structures is crucial for aspects such as formulation, bioavailability, and drug design. This report contrasts the crystal packing of the parent molecule, nicotinic acid, with its key methylated analogs, highlighting the impact of methylation on the supramolecular architecture.

## Crystallographic Data Comparison

The crystallographic parameters of nicotinic acid, trigonelline, and methyl nicotinate are summarized in the table below. These data, obtained from single-crystal X-ray diffraction studies, provide a quantitative basis for comparing their crystal structures.

Parameter	Nicotinic Acid	Trigonelline (N-methylnicotinic acid)	Methyl Nicotinate (O-methylnicotinic acid)
Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
a (Å)	7.19[1]	9.178	7.53
b (Å)	11.74[1]	9.381	11.14
c (Å)	7.28[1]	7.915	14.06
α (°)	90	90	90
β (°)	112.45[1]	111.45	92.80
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	569.9	633.4	1178.5
Z	4	4	8

## Analysis of Intermolecular Interactions

The distinct substitution patterns in these molecules lead to different hydrogen bonding and packing motifs.

**Nicotinic Acid:** The crystal structure of nicotinic acid is characterized by strong intermolecular hydrogen bonds. The molecules form chains parallel to the b-axis through a hydrogen bond with a length of 2.66 Å between the oxygen atom of the carboxylic acid group and the nitrogen atom of the pyridine ring of an adjacent molecule[2].

**Trigonelline (N-methylnicotinic acid):** As a zwitterion, trigonelline exhibits strong electrostatic interactions. The crystal structure of a trigonelline complex reveals that the protonated molecule is linked to a counter-anion via a COOH...OOC hydrogen bond[3]. In its pure form, the packing is expected to be dominated by electrostatic and van der Waals interactions, a

consequence of the permanent positive charge on the nitrogen atom and the negative charge on the carboxylate group.

Methyl Nicotinate (O-methylnicotinic acid): The esterification of the carboxylic acid group in methyl nicotinate precludes the formation of the strong O-H...N hydrogen bonds seen in nicotinic acid. Instead, the crystal packing is governed by weaker C-H...O and C-H...N interactions, as well as potential  $\pi$ - $\pi$  stacking between the pyridine rings of adjacent molecules[4].

## Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

### Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

- Nicotinic Acid: Crystals can be grown by the slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.
- Trigonelline and Methyl Nicotinate: Similar slow evaporation methods from solvents like ethanol or methanol-water mixtures can be employed to obtain single crystals of these derivatives. The specific solvent system is chosen based on the solubility of the compound.

## X-ray Diffraction Data Collection and Structure Refinement

The following protocol is representative of the methods used to determine the crystal structures:

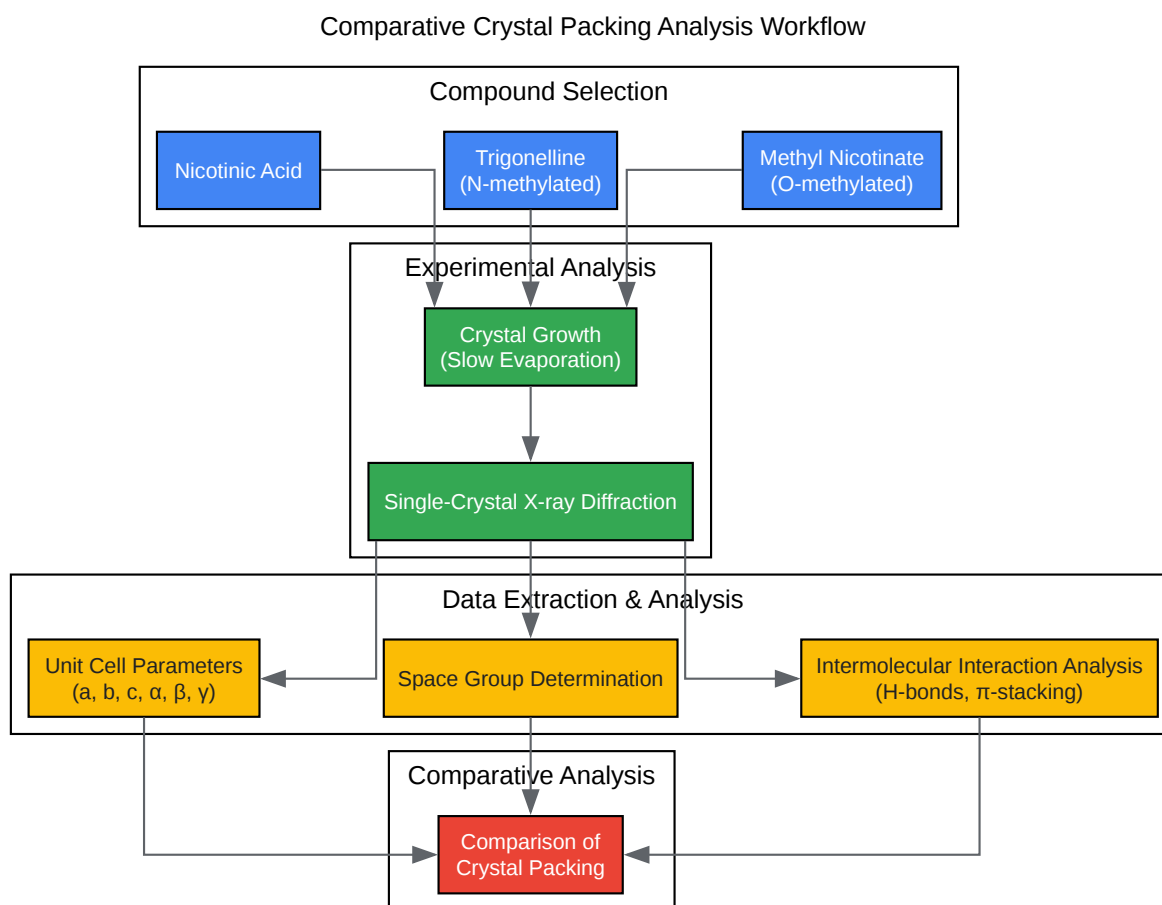
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a radiation source such as Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu

K $\alpha$ . For instance, data for a derivative of methyl nicotinate was collected on a Rigaku SCXmini diffractometer[4].

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . Software such as SHELXS97 and SHELXL97 are commonly used for this purpose[4]. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[4].

## Logical Flow of Comparative Analysis

The process of comparing the crystal packing of these compounds can be visualized as a logical workflow.



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Figure 1. Workflow for the comparative analysis of crystal packing.

In conclusion, the methylation of nicotinic acid at either the nitrogen or the carboxylic acid group profoundly influences its crystal packing. The introduction of a methyl group alters the hydrogen bonding capabilities and introduces different intermolecular forces, leading to distinct crystal lattices. This comparative analysis provides a foundational understanding for researchers working with these and related compounds in various scientific and industrial applications.

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